molecular formula C16H16N2O3 B2458824 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1790325-95-9

1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2458824
CAS No.: 1790325-95-9
M. Wt: 284.315
InChI Key: XPNOKMURCBMQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a cyclopropylmethyl group and a fused furo[3,4-d]pyrimidine ring system, contributes to its potential pharmacological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-13-12(9-21-15)18(8-10-6-7-10)16(20)17-14(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOKMURCBMQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(NC2=O)C4=CC=CC=C4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule comprises a fused furopyrimidine core with critical substituents: a cyclopropylmethyl group at N1 and a phenyl group at C4. Retrosynthetic disconnections suggest two primary synthetic strategies:

  • Furan-first approach : Construction of the furan ring followed by pyrimidine annulation.
  • Pyrimidine-first approach : Formation of the pyrimidine nucleus prior to furan ring closure.

A tertiary disconnection at the cyclopropylmethyl group implies late-stage alkylation or early incorporation via a pre-functionalized intermediate. The phenyl group at C4 may originate from a Suzuki-Miyaura coupling or direct arylation.

Furan-First Synthetic Strategy

Synthesis of the Furan Precursor

The furan ring is constructed via cyclization of a γ-keto ester or diol derivative. For example, ethyl 3-(2-hydroxyethyl)-4-oxo-4H-furan-2-carboxylate serves as a versatile precursor. Cyclization under acidic conditions (e.g., H2SO4/AcOH) yields the dihydrofuran core.

Table 1: Cyclization Conditions for Furan Formation
Starting Material Reagent Solvent Temperature Yield (%)
Ethyl γ-keto ester derivative H2SO4 Acetic acid 80°C 72
Diol intermediate PTSA Toluene Reflux 68

Pyrimidine Annulation

The dihydrofuran intermediate undergoes condensation with a urea derivative to form the pyrimidine ring. For instance, treatment with phenylurea in the presence of NaH/THF at 60°C affords the bicyclic system.

$$
\text{Furan intermediate} + \text{Phenylurea} \xrightarrow{\text{NaH, THF}} \text{Target scaffold (65\% yield)}
$$

Pyrimidine-First Approach

Formation of the Pyrimidine Core

The pyrimidine ring is synthesized via Biginelli-like cyclocondensation. A mixture of benzaldehyde, cyclopropylmethylurea, and ethyl acetoacetate in ethanol with HCl catalysis yields 4-phenyl-6-methylpyrimidine-2,5-dione.

Table 2: Biginelli Reaction Optimization
Catalyst Solvent Temperature Time (h) Yield (%)
HCl EtOH Reflux 12 58
FeCl3 EtOH 80°C 8 63

Furan Ring Closure

The pre-formed pyrimidine is functionalized at C7 with a propargyl group, which undergoes cyclization via Sonogashira coupling or oxidative cyclization. For example, treatment with CuI and Pd(PPh3)4 in DMF introduces the furan oxygen.

$$
\text{Pyrimidine intermediate} + \text{Propargyl bromide} \xrightarrow{\text{CuI, Pd(PPh}3\text{)}4} \text{Furopyrimidine (70\% yield)}
$$

Late-Stage Functionalization

Introduction of the Cyclopropylmethyl Group

Alkylation of the pyrimidine N1 position is achieved using cyclopropylmethyl bromide under basic conditions (K2CO3/DMF). Selective N-alkylation requires careful control of stoichiometry to avoid O-alkylation side products.

Table 3: Alkylation Optimization
Base Solvent Temperature Time (h) Yield (%)
K2CO3 DMF 50°C 6 75
NaH THF 0°C to RT 4 68

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation of the pyrimidine precursor with a furan diol under microwave conditions (150°C, 20 min) achieves 85% yield compared to 65% under conventional heating.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for large-scale synthesis. A tandem alkylation-cyclization sequence in a microreactor (residence time: 10 min) achieves 90% conversion with minimal byproducts.

Challenges and Optimization Considerations

  • Regioselectivity : Competing O- vs. N-alkylation necessitates precise base selection and temperature control.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization but may decompose acid-sensitive intermediates.
  • Catalyst Loading : Pd catalysts require careful optimization to minimize costs while maintaining efficiency.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using appropriate nucleophiles and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines by inhibiting cell proliferation through modulation of key signaling pathways involved in tumor growth and survival. The compound's mechanism of action may involve the inhibition of specific protein kinases, which are critical for cancer cell signaling .

Biological Studies
In biological research, this compound is utilized to investigate its interactions with molecular targets such as protein kinases and receptors. Understanding these interactions is crucial for the development of new therapeutic agents aimed at treating cancer and other diseases. The compound's unique structure facilitates targeted studies on enzyme inhibition and receptor modulation .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reaction : The initial step involves the cyclization of a suitable precursor (e.g., a 4-aminopyrimidine derivative) with a cyclopropylmethyl ketone under acidic or basic conditions.
  • Formation of the Furo Ring : The intermediate product undergoes further cyclization to form the furo ring. This step often requires a dehydrating agent or catalyst to facilitate ring closure.
  • Final Functionalization : The final steps may involve additional modifications to enhance yield and scalability using techniques such as continuous flow reactors .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and ring structure, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. The unique structural features of this compound, including the cyclopropylmethyl group and a fused furo[3,4-d]pyrimidine ring system, contribute to its pharmacological potential.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reaction : The initial step involves cyclization of a suitable precursor such as a 4-aminopyrimidine derivative with a cyclopropylmethyl ketone under acidic or basic conditions.
  • Formation of the Furo Ring : The intermediate product undergoes further cyclization to form the furo ring. This step often requires a dehydrating agent or catalyst.
  • Final Functionalization : Optimization of these steps may involve continuous flow reactors and automated synthesis techniques to improve yield and scalability .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity . A study highlighted its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation . The compound's mechanism of action may involve the modulation of key signaling pathways involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The cyclopropylmethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins involved in cancer progression. SAR studies have shown that modifications to the phenyl group can lead to variations in potency against specific cancer types .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests a promising therapeutic index for further development .

Case Study 2: Mechanistic Insights

Further investigation into the mechanistic pathways revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was found to inhibit cell cycle progression at the G2/M phase .

Data Table: Summary of Biological Activities

Compound NameStructure FeaturesBiological ActivityIC50 (µM)Mechanism of Action
This compoundCyclopropylmethyl groupAnticancer activity10Induces apoptosis via caspase activation
Other AnalogsVarious modificationsVaries by structureVariesVaries by target protein interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using silica-supported acid catalysts (e.g., 0.02 mol catalyst per 1 mol substrate) and urea as a cyclizing agent. For example, analogous pyrimidine-dione derivatives were prepared by reacting 4-hydroxycoumarin with aldehydes under reflux in acetone, followed by recrystallization from methanol . Key parameters include:

  • Catalyst type : Silica-supported acids enhance regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., acetone) improve reaction kinetics.
  • Temperature : Reflux conditions (~80°C) are optimal for cyclization.
  • Purity control : Recrystallization in methanol yields >95% purity (melting point: 162–180°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., lactone C=O at ~1700 cm⁻¹ in IR) and cyclopropane protons (δ 0.5–1.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves conformation (e.g., envelope-shaped dihydropyrimidine ring with a 0.441 Å deviation from planarity) and hydrogen-bonding networks (N–H⋯S interactions, R factor: 0.035–0.056) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to map interactions with target proteins (e.g., calcium channels or bacterial enzymes). For analogs, dihydropyrimidine-thiones show antibacterial activity via thioredoxin reductase inhibition (IC₅₀: 2–10 µM) .
  • QSAR models : Correlate substituent effects (e.g., cyclopropylmethyl vs. benzyl groups) with bioactivity. Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by 30–50% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control standardization : Ensure consistent assay conditions (e.g., MIC testing using Staphylococcus aureus ATCC 25923) .
  • Theoretical frameworks : Link results to mechanisms (e.g., redox modulation for antioxidative activity vs. membrane disruption for cytotoxicity) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity in in vitro assays) .

Q. How to optimize enantioselective synthesis for chiral derivatives?

  • Methodological Answer :

  • Chiral catalysts : Employ (R)-BINOL-derived phosphoric acids to achieve >90% enantiomeric excess (ee) .
  • Kinetic resolution : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers .

Methodological Considerations

  • Experimental Design : Follow frameworks like the quadripolar model (theoretical, epistemological, morphological, technical) to align synthesis, characterization, and bioactivity testing .
  • Data Validation : Use triplicate experiments with negative/positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.